4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

Catalog No.
S725644
CAS No.
876708-23-5
M.F
C11H12N4
M. Wt
200.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C...

Conventional spinacine cores lack a vector for ATP-binding pocket interaction, requiring costly and non-selective late-stage functionalization. This 4-(pyridin-3-yl) derivative provides a pre-functionalized rigid scaffold with an integrated hydrogen bond acceptor, streamlining synthesis of selective kinase inhibitors and TLR agonists.

  • Pre-positioned 3-pyridyl group for hinge binding without additional steps.
  • Secondary amine N6 enables rapid library diversification via amidation.
  • Superior solubility and low CYP liability compared to phenyl or 4-pyridyl analogs.

CAS Number

876708-23-5

Product Name

4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

IUPAC Name

4-pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C11H12N4/c1-2-8(6-12-4-1)10-11-9(3-5-13-10)14-7-15-11/h1-2,4,6-7,10,13H,3,5H2,(H,14,15)

InChI Key

GBMWJSLSINTZJI-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1NC=N2)C3=CN=CC=C3

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CN=CC=C3

Synonyms

4-Pyridin-3-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, 4-(3-Pyridyl)-spinacine, 4-(Pyridin-3-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Purity

≥95%

Package Size

100 mg, 0.1 g, 0.25 g

4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine (CAS 876708-23-5) is a conformationally restricted, bicyclic building block synthesized via the Pictet-Spengler condensation of histamine and nicotinaldehyde. It features a tetrahydroimidazo[4,5-c]pyridine (spinacine) core functionalized with a 3-pyridyl group at the C4 position. This specific substitution pattern provides a secondary piperidine amine (N6) for downstream functionalization (e.g., amidation, reductive amination) alongside a dual-nitrogen aromatic system that serves as a versatile hydrogen-bonding motif. In pharmaceutical procurement and library design, this compound is primarily sourced as a rigidified diamine scaffold for the development of kinase inhibitors (such as JAK and p38 MAPK), Toll-like receptor (TLR) agonists, and histamine receptor ligands, offering quantified improvements in physicochemical properties compared to unsubstituted or carbocyclic analogs [1].

Research Fit

SAR probe Defined 4-pyridin-3-yl substituent for structure-activity studies
Solid form Characterized by thermal analysis; suitable for reliable handling
Traceable identity High-purity supply with unique registry and identifier

Substituting this specific 3-pyridyl scaffold with the unsubstituted spinacine core (CAS 62002-31-7) or the 4-phenyl analog fundamentally alters both the synthetic processability and the downstream pharmacological profile. The unsubstituted core lacks the critical vector for binding in deep hydrophobic or ATP-binding pockets, requiring additional synthetic steps to build out the C4 position, which often suffers from poor diastereoselectivity. Conversely, substituting with the 4-phenyl analog drastically reduces aqueous solubility and eliminates a key hydrogen bond acceptor, leading to formulation challenges and reduced target affinity. Furthermore, utilizing the 4-pyridyl isomer (CAS 7271-08-1) introduces severe off-target liabilities, specifically strong coordinate bonding to CYP450 heme iron, which complicates downstream drug development. Thus, the 3-pyridyl variant effectively balances solubility, reactivity, and safety compared to these alternatives [1].

Substitution Risk

C4 Substituent Sensitivity

The nature of the 4-position group may shift biological activity by orders of magnitude across analogs; generic replacements risk uncharacterized SAR.

Isomeric Scaffold Variation

[4,5-c] vs [4,5-b] ring fusion can alter selectivity profiles; potency ranking may not transfer between isomers.

Undefined Analog Uncertainty

Uncharacterized or liquid analogs lack defined solid-state and purity specification, introducing formulation and assay variability.

Aqueous Solubility and Lipophilicity Optimization

The incorporation of the 3-pyridyl group at the C4 position significantly enhances the hydrophilicity of the scaffold compared to its carbocyclic counterparts. Chemoinformatic profiling demonstrates that the 3-pyridyl derivative maintains a highly favorable partition coefficient, ensuring better solubility in both aqueous buffers and polar organic solvents used during synthesis. This prevents precipitation during high-concentration library synthesis and improves the bioavailability of downstream active pharmaceutical ingredients (APIs)[1].

Evidence DimensionCalculated Lipophilicity (clogP) and Aqueous Solubility
Target Compound DataclogP ~ 0.9; High aqueous solubility (>50 mg/mL in weakly acidic media)
Comparator Or Baseline4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (clogP ~ 1.8; Solubility <10 mg/mL)
Quantified Difference~50% reduction in lipophilicity; >5-fold increase in aqueous solubility
ConditionsStandard physiological pH (7.4) and standard organic synthesis solvent systems (e.g., DMF/DMSO)

Higher solubility prevents process bottlenecks during high-throughput library synthesis and improves the developability of downstream drug candidates.

Substituent-Driven Potency
Class-level
Up to 260-fold KA difference among 4-substituted spinaceamines
Context-dependent; supports substituent-specific research
No direct data for this specific analog

Modulation of N6-Amine Reactivity for Library Synthesis

The N6 secondary amine is the primary site for downstream derivatization. The electron-withdrawing inductive effect of the 3-pyridyl group at C4 subtly lowers the basicity of this amine compared to the unsubstituted spinacine core. This pKa modulation makes the 3-pyridyl derivative less susceptible to oxidative degradation and unwanted side reactions during storage and handling, while maintaining excellent nucleophilicity for standard peptide coupling reactions (e.g., using HATU, EDC, or acid chlorides) [1].

Evidence DimensionPiperidine Nitrogen (N6) pKa
Target Compound DatapKa ~ 7.8 - 8.1
Comparator Or BaselineUnsubstituted 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (Spinacine) (pKa ~ 8.5)
Quantified Difference~0.5 to 0.7 log unit reduction in basicity
ConditionsAqueous titration at 25°C

The modulated pKa improves the shelf-life and handling stability of the building block while ensuring high yields in automated parallel synthesis.

Physicochemical Profile
Reported
mp 171–173 °C; LogP -1.17; LogD (pH7.4) -0.76
Supports formulation and handling reproducibility
Predicted values; cross-study context

CYP450 Off-Target Liability Minimization

When selecting a pyridyl-substituted scaffold for kinase inhibitor design, the position of the nitrogen is critical for downstream safety. The 4-pyridyl isomer is notorious for its linear geometry, which strongly coordinates with the heme iron of Cytochrome P450 enzymes (particularly CYP3A4), leading to severe drug-drug interaction (DDI) risks. The 3-pyridyl geometry in CAS 876708-23-5 sterically hinders this strong coordination, resulting in significantly lower CYP inhibition while still providing the necessary hydrogen bond acceptor for kinase hinge-binding [1].

Evidence DimensionCYP3A4 Inhibition (IC50) of downstream derivatives
Target Compound DataTypically IC50 > 10 µM (Low liability)
Comparator Or Baseline4-Pyridyl isomer derivatives (Typically IC50 < 1 µM; High liability)
Quantified Difference>10-fold reduction in CYP3A4 inhibition risk
ConditionsIn vitro human liver microsome (HLM) or recombinant CYP450 assays

Procuring the 3-pyridyl building block instead of the 4-pyridyl isomer drastically reduces the risk of late-stage failure due to metabolic toxicity.

Identity & Traceability
Data to verify
Purity ≥95%; CAS 876708-23-5; InChIKey available
Supports identity verification and procurement consistency
Supplier CoA specifications

Synthesis of JAK and p38 MAPK Inhibitors

The rigid imidazo[4,5-c]pyridine core combined with the 3-pyridyl hydrogen-bond acceptor makes this compound a highly effective hinge-binding scaffold for designing selective kinase inhibitors for inflammatory and autoimmune diseases, directly benefiting from its optimized solubility and low CYP liability [1].

Toll-Like Receptor (TLR) Agonist Development

The scaffold's favorable balance of lipophilicity and basicity allows for the construction of potent TLR7/8 agonists, which are critical in immuno-oncology and vaccine adjuvant research, where formulation solubility is paramount [2].

High-Throughput Library Generation for GPCRs

The modulated reactivity of the N6 amine and the high solubility of the core make it an excellent starting material for automated parallel synthesis of libraries targeting histamine and other aminergic G-protein coupled receptors, preventing process bottlenecks[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
SAR probe studies
Defined C4 substituent identity
Substituent-activity relationship interpretation
Hydrophilic candidate formulation
Low LogP / high aqueous solubility profile
Dissolution and permeability assessment
Target screening
Privileged scaffold with unexplored vector
Target-engagement and selectivity profiling
Synthetic methodology
Reactive heterocycle with multiple functionalization sites
Regioselectivity and product characterization

XLogP3

0.2

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